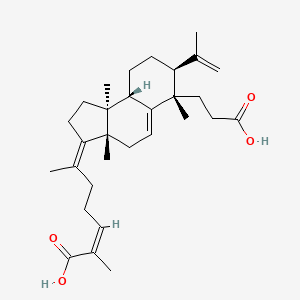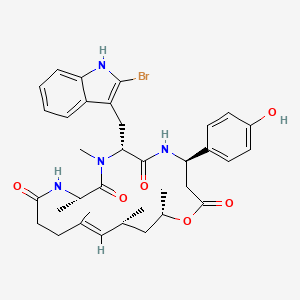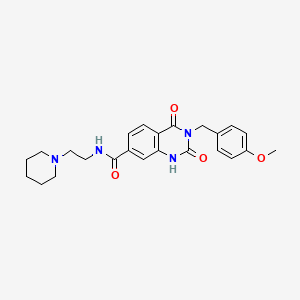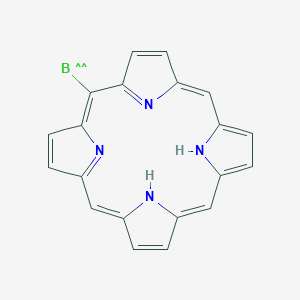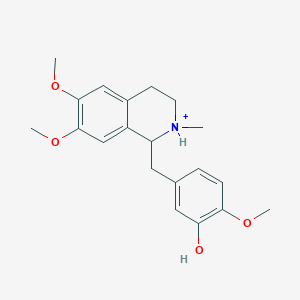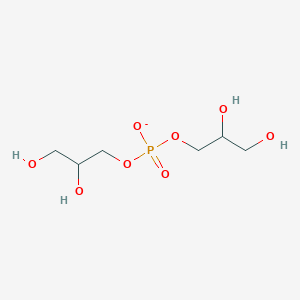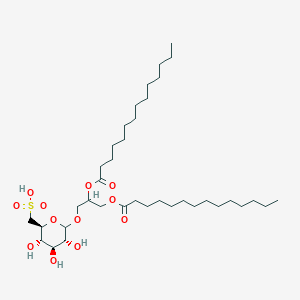
2-(beta-D-glucosyloxy)-cis-cinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(beta-D-glucosyloxy)-cis-cinnamate is a hydroxy monocarboxylic acid anion that is the conjugate base of 2-(beta-D-glucosyl)oxy-cis-cinnamic acid; major species ar pH 7.3. It is a conjugate base of a 2-(beta-D-glucosyloxy)-cis-cinnamic acid.
Wissenschaftliche Forschungsanwendungen
Isolation and Structural Analysis
- Isolation from Prunus Mahaleb L. Fruit Kernels : 2-glucosyloxy-4-methoxyethyl trans-cinnamate was isolated from Prunus mahaleb L. fruit kernels, with its structure confirmed through various spectroscopic methods. This compound is closely related to 2-(beta-D-glucosyloxy)-cis-cinnamate (El-Dakhakhny, 1970).
Biological Processes and Plant Biochemistry
- Conversion in Melilotus Alba : In Melilotus alba, a transformation of trans and cis o-(β-D-glucosyloxy)-cinnamic acid to o-(β-D-glucosyloxy)-hydrocinnamic acid was observed, with significant retention of glucose. This finding suggests a pathway in the in vivo conversion of these glucosides (Huisman & Kosuge, 1970).
- Biosynthesis in Lavandula Officinalis : In Lavandula officinalis, 2-glucosyloxy-4-methoxy- cis -cinnamic acid was found, indicating a biosynthetic pathway involving various cinnamic acid derivatives (Brown, 1963).
Subcellular Localization and Enzymatic Activity
- Localization in Melilotus Alba Leaves : In Melilotus alba, the glucosides of trans- and cis-2-hydroxy cinnamic acid and related β-glucosidase were predominantly found in mesophyll tissue. This distribution is crucial for understanding the role of these compounds in plant physiology (Ôba, Conn, Canut, & Boudet, 1981).
Allelopathy and Plant Growth Inhibition
- Allelochemical Properties : 1-O-cis-cinnamoyl-β-D-glucopyranose, derived from cis-cinnamic acid, exhibits potent inhibitory activity on lettuce root growth, emphasizing the importance of the cis-double bond and aromatic ring in its phytotoxicity (Abe et al., 2012).
- Inhibition of Root Growth in Arabidopsis Thaliana : cis-Cinnamic acid strongly inhibits root growth in various plant species, with a specific impact on early auxin-responsive genes in Arabidopsis thaliana roots (Wasano et al., 2013).
Eigenschaften
Produktname |
2-(beta-D-glucosyloxy)-cis-cinnamate |
|---|---|
Molekularformel |
C15H17O8- |
Molekulargewicht |
325.29 g/mol |
IUPAC-Name |
(Z)-3-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-2-1-3-8(9)5-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/p-1/b6-5-/t10-,12-,13+,14-,15-/m1/s1 |
InChI-Schlüssel |
GVRIYIMNJGULCZ-QLFWQTQQSA-M |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C\C(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[[4-[[5-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentylamino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid tert-butyl ester](/img/structure/B1262545.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;dihydrochloride](/img/structure/B1262547.png)
